N-(1,3-Benzothiazol-5-yl)acetamide hydrochloride
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Overview
Description
N-(1,3-Benzothiazol-5-yl)acetamide hydrochloride: is a chemical compound with the molecular formula C9H9ClN2OS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-Benzothiazol-5-yl)acetamide hydrochloride typically involves the reaction of 1,3-benzothiazole with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The final product is purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: N-(1,3-Benzothiazol-5-yl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzothiazoles, halobenzothiazoles.
Scientific Research Applications
N-(1,3-Benzothiazol-5-yl)acetamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-(1,3-Benzothiazol-5-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- N-(2,4-Dichlorobenzylideneamino)phthalimide
- 2-(3-Bromo-phenyl)-thiazolidine
- 2-(4-Morpholinyl)-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one
Comparison: N-(1,3-Benzothiazol-5-yl)acetamide hydrochloride is unique due to its specific benzothiazole structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it suitable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H9ClN2OS |
---|---|
Molecular Weight |
228.70 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-5-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C9H8N2OS.ClH/c1-6(12)11-7-2-3-9-8(4-7)10-5-13-9;/h2-5H,1H3,(H,11,12);1H |
InChI Key |
DOUWQZLYDGHMHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)SC=N2.Cl |
Origin of Product |
United States |
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